
7-Chloro-4-iodoquinoline
Overview
Description
7-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 7-Chloro-4-iodoquinoline is used as a quinolinic-isoquinolinic derivative for acting as reversible electrochromes
Biochemical Pathways
It’s known that similar compounds, such as 4-aminoquinoline derivatives, can influence various biochemical pathways related to their bioactive properties .
Result of Action
It’s known that similar compounds, such as 4-aminoquinoline derivatives, can have various molecular and cellular effects related to their bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the iodination of 7-chloroquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids or organozinc compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Chloro-4-iodoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloroquinoline
- 4-Iodoquinoline
- 7-Chloroquinoline
- 4,7-Dichloroquinoline
Comparison: 7-Chloro-4-iodoquinoline is unique due to the presence of both chlorine and iodine atoms on the quinoline ring. This dual halogenation can influence its reactivity and biological activity compared to other similar compounds. For instance, the iodine atom can participate in specific reactions that chlorine alone cannot, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-chloro-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDAIDVAMQWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458100 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98591-57-2 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-chloro-4-iodoquinoline a valuable compound in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its value stems from the distinct reactivity difference between the chlorine and iodine substituents. [, ] Research demonstrates that the iodine atom in the 4-position undergoes selective Suzuki cross-coupling reactions with various aryl and vinylboronic acids in the presence of a palladium catalyst. [] This selectivity allows chemists to introduce diverse substituents at the 4-position while keeping the chlorine atom at the 7-position intact for further modifications.
Q2: Why is the synthesis of this compound from 4,7-dichloroquinoline advantageous?
A2: Direct iodination of 4,7-dichloroquinoline offers a highly effective and regioselective approach to producing this compound. [] This method employs readily available sodium iodide as the iodine source and avoids the use of transition metals or harsh reaction conditions, making it a more practical and environmentally friendly alternative to traditional synthetic routes. [] The reaction proceeds via an acid-mediated nucleophilic halogen exchange, selectively replacing the chlorine at the 4-position with iodine while leaving the 7-chloro substituent untouched. []
Q3: How does the reactivity of this compound compare to 4,7-dichloroquinoline in Suzuki cross-coupling reactions?
A3: Research indicates that while both this compound and 4,7-dichloroquinoline can participate in Suzuki cross-coupling reactions with arylboronic acids, they exhibit different reactivity profiles. [] this compound demonstrates superior regioselectivity, primarily reacting at the 4-iodo position, leading to the formation of 7-chloro-4-arylquinolines in high yields. [] In contrast, 4,7-dichloroquinoline shows less selectivity, producing a mixture of mono- and di-substituted products. [] Interestingly, despite its higher selectivity, this compound reacts slower than 4,7-dichloroquinoline in these reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)


![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)

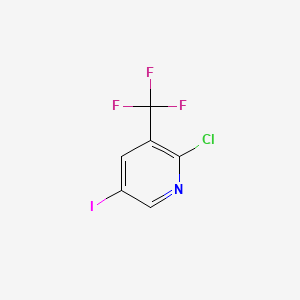
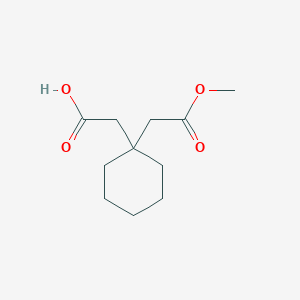
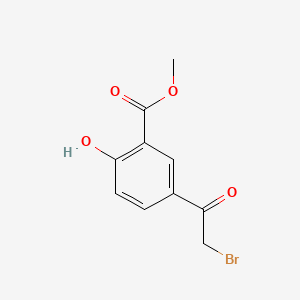
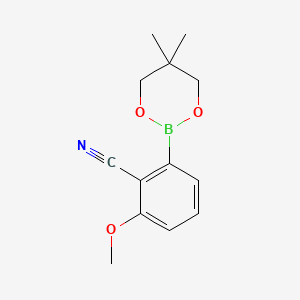
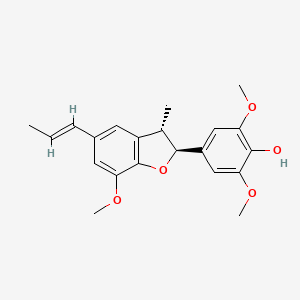

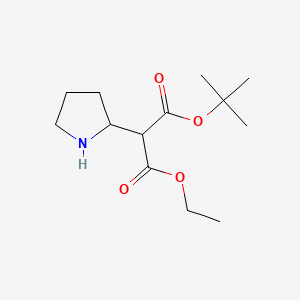
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)

